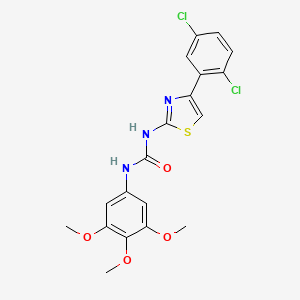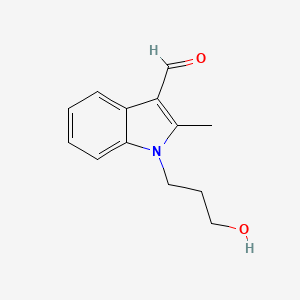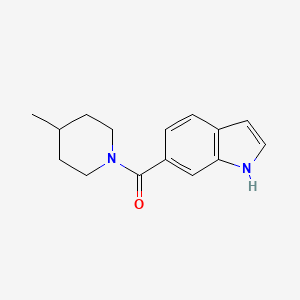
N-(4-Bromobenzyl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromobenzyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 1129306-09-7 . It has a molecular weight of 250.57 .
Molecular Structure Analysis
The InChI code for N-(4-Bromobenzyl)ethanamine hydrochloride is1S/C9H12BrN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
N-(4-Bromobenzyl)ethanamine hydrochloride is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Hallucinogenic Properties and Behavioral Effects
N-(4-Bromobenzyl)ethanamine hydrochloride, as part of a group of synthetic hallucinogenic compounds, has been studied for its effects on locomotor activity and discriminative stimulus effects in rodents. It was found to decrease locomotor activity and showed effects similar to those of prototypical hallucinogens (Gatch, Dolan, & Forster, 2017).
Toxicological Studies
Toxicological analyses have documented cases of fatal intoxication due to substances related to N-(4-Bromobenzyl)ethanamine hydrochloride. These studies highlight the dangerous potential of these compounds even at low doses (Yoshida et al., 2015).
Metabolism and Detection
Research on N-(4-Bromobenzyl)ethanamine hydrochloride includes studies on its metabolism in human hepatocytes and the development of analytical methods for its detection in biological samples. These studies are crucial for understanding the compound's metabolic pathways and for forensic analyses (Kim et al., 2019).
Legal and Regulatory Status
The compound's classification under controlled substances laws has been a subject of study, reflecting its potential for abuse and public safety concerns (Carter, 2013).
Analytical Characterization
Analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, including compounds similar to N-(4-Bromobenzyl)ethanamine hydrochloride, has been conducted using various techniques. These studies are vital for identifying and understanding the chemical properties of these substances (Zuba & Sekuła, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPFUNTUZNBTMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B2369510.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione](/img/structure/B2369513.png)


![3-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369517.png)

![1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone](/img/structure/B2369521.png)



![N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2369528.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2369532.png)